molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B1520722
CAS No.: 934568-20-4
M. Wt: 176.17 g/mol
InChI Key: QAEFMEIYIBNWLW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, and angiogenesis . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the suppression of tumor growth and progression .

Pharmacokinetics

Similar compounds have been shown to have high total clearance, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure and low oral bioavailability

Result of Action

The inhibition of FGFRs by this compound can lead to several molecular and cellular effects. For example, in vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEFMEIYIBNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677993
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934568-20-4
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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